
An In-depth Technical Guide to the
Thermochemical Data for 1-Propylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Propylcyclopentene

Cat. No.: B15374742 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermochemical data for 1-
propylcyclopentene. Due to a scarcity of direct experimental data for this compound, this

guide outlines a robust estimation of its thermochemical properties utilizing the well-established

Benson group additivity method. This approach leverages available experimental data for the

saturated analog, n-propylcyclopentane, to derive reliable estimates for the target molecule.

Experimental Data for n-Propylcyclopentane
Experimental thermochemical data for the saturated counterpart, n-propylcyclopentane, serves

as the foundation for our estimations. The most pertinent data, primarily obtained through

oxygen-bomb combustion calorimetry, are summarized in the table below.
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Thermochemical
Property

Value Units Reference(s)

Standard Enthalpy of

Combustion (Liquid,

298.15 K)

-5246.0 ± 0.75 kJ/mol [1][2]

Standard Enthalpy of

Formation (Liquid,

298.15 K)

-183.3 kJ/mol [1]

Standard Enthalpy of

Formation (Gas,

298.15 K)

-146.4 kJ/mol [3]

Enthalpy of

Vaporization (298.15

K)

36.9 kJ/mol [3]

Experimental Protocol: Oxygen-Bomb Combustion
Calorimetry
The experimental determination of the enthalpy of combustion for hydrocarbons like n-

propylcyclopentane is predominantly carried out using oxygen-bomb combustion calorimetry.[1]

[2]

Methodology:

Sample Preparation: A precisely weighed sample of the hydrocarbon is placed in a sample

holder, typically a platinum crucible, within a high-pressure stainless steel vessel known as a

"bomb." A small amount of water is added to the bomb to ensure that the water formed

during combustion is in its liquid state.

Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere,

typically to around 30 atmospheres, to ensure complete combustion.

Calorimeter Assembly: The bomb is then submerged in a known quantity of water in an

insulated container, the calorimeter. The temperature of the water is monitored with a high-
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precision thermometer.

Ignition: The sample is ignited by passing an electric current through a fuse wire that is in

contact with the sample.

Temperature Measurement: The combustion reaction is highly exothermic, and the heat

released is absorbed by the bomb and the surrounding water, causing a rise in temperature.

The temperature change is carefully recorded until it reaches a maximum and then begins to

cool.

Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting

a standard substance with a known heat of combustion, such as benzoic acid. The heat of

combustion of the sample is then calculated from the observed temperature rise, the heat

capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat

of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the sample

contains sulfur), as well as for the heat of combustion of the fuse wire.

The following diagram illustrates a simplified workflow for this experimental procedure.
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Experimental Workflow: Oxygen-Bomb Calorimetry

Sample Preparation

Combustion

Data Analysis
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Pressurize with O2

Seal Bomb

Assemble Calorimeter

Ignite Sample

Record Temperature Change

Heat Transfer

Calculate Heat Released

Determine Enthalpy of Combustion
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Estimation Workflow: Benson Group Additivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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